![molecular formula C11H22N2O5 B13762873 2-Imidazolidinone, 4,5-dihydroxy-1,3-bis[(1-methylethoxy)methyl]- CAS No. 64611-83-2](/img/structure/B13762873.png)
2-Imidazolidinone, 4,5-dihydroxy-1,3-bis[(1-methylethoxy)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Imidazolidinone, 4,5-dihydroxy-1,3-bis[(1-methylethoxy)methyl]- is a chemical compound that belongs to the class of imidazolidinones These compounds are characterized by a five-membered ring containing two nitrogen atoms and a carbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imidazolidinone, 4,5-dihydroxy-1,3-bis[(1-methylethoxy)methyl]- can be achieved through several methods. One common approach involves the reaction of 1,2-diamines with carbon dioxide in the presence of a base such as tetramethylphenylguanidine (PhTMG) and a dehydrative activator like diphenylphosphoryl azide (DPPA) in solvents like acetonitrile or dichloromethane at temperatures ranging from -40°C to room temperature .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring that the compound meets the required standards for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Imidazolidinone, 4,5-dihydroxy-1,3-bis[(1-methylethoxy)methyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methylethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the hydroxyl groups results in the formation of ketones or aldehydes, while reduction of the carbonyl group yields alcohols.
Applications De Recherche Scientifique
2-Imidazolidinone, 4,5-dihydroxy-1,3-bis[(1-methylethoxy)methyl]- has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of polymers, resins, and other industrial materials due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-Imidazolidinone, 4,5-dihydroxy-1,3-bis[(1-methylethoxy)methyl]- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with various substrates. Its hydroxyl and methylethoxy groups play a crucial role in its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Dihydroxy-1,3-bis(hydroxymethyl)-2-imidazolidinone: This compound has similar structural features but lacks the methylethoxy groups.
1-Methyl-2-imidazolidinone: An imidazole derivative used in the preparation of chelated carbene complexes and bioactive compounds.
Uniqueness
The presence of both hydroxyl and methylethoxy groups in 2-Imidazolidinone, 4,5-dihydroxy-1,3-bis[(1-methylethoxy)methyl]- makes it unique compared to other imidazolidinones
Propriétés
Numéro CAS |
64611-83-2 |
|---|---|
Formule moléculaire |
C11H22N2O5 |
Poids moléculaire |
262.30 g/mol |
Nom IUPAC |
4,5-dihydroxy-1,3-bis(propan-2-yloxymethyl)imidazolidin-2-one |
InChI |
InChI=1S/C11H22N2O5/c1-7(2)17-5-12-9(14)10(15)13(11(12)16)6-18-8(3)4/h7-10,14-15H,5-6H2,1-4H3 |
Clé InChI |
HANPRQSGPQGEDO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OCN1C(C(N(C1=O)COC(C)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(Z,Z)-1,1,3,3-Tetrabutyl-1,3-bis[(1-oxooctadec-9-enyl)oxy]distannoxane](/img/structure/B13762818.png)
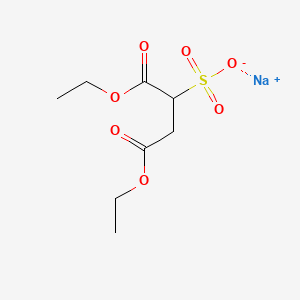
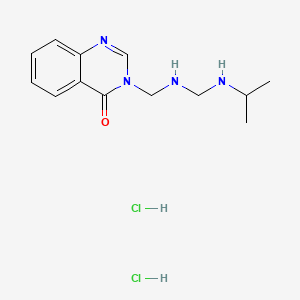
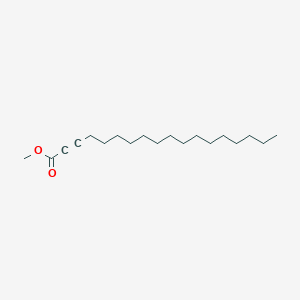

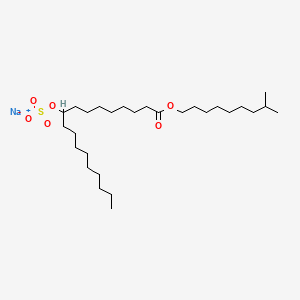
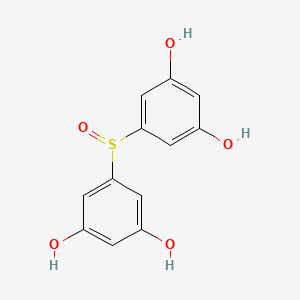
![2-Chloro-N-[(stearylamino)carbonyl]ethanesulfonamide](/img/structure/B13762867.png)

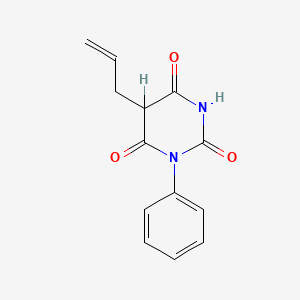

![3-(Ethylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13762891.png)
